![molecular formula C42H86N4O2 B13757396 Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- CAS No. 53620-54-5](/img/structure/B13757396.png)
Octadecanamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- is a complex organic compound with a molecular formula of C42H86N4O2. This compound is known for its unique structure, which includes long hydrocarbon chains and multiple amide groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- typically involves the reaction of octadecanoic acid with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of amide bonds. The reaction mixture is heated to a temperature range of 100-150°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are fed into the reactor at a controlled rate, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amides.
Scientific Research Applications
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N’-Ethylenebis(12-hydroxyoctadecanamide): Similar structure but with hydroxyl groups.
N,N’-(1,2-Ethanediyl)bis(octanamide): Shorter hydrocarbon chains compared to Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-.
Uniqueness
Octadecanamide, N,N’-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis- is unique due to its long hydrocarbon chains and multiple amide groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules or the formation of stable complexes.
Properties
CAS No. |
53620-54-5 |
|---|---|
Molecular Formula |
C42H86N4O2 |
Molecular Weight |
679.2 g/mol |
IUPAC Name |
N-[2-[2-[2-(octadecanoylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(47)45-39-37-43-35-36-44-38-40-46-42(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-40H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
KWLJEKOMAZTKJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


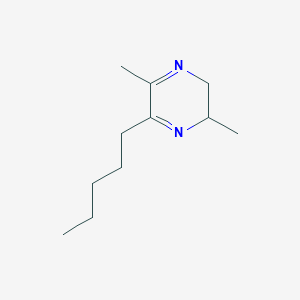
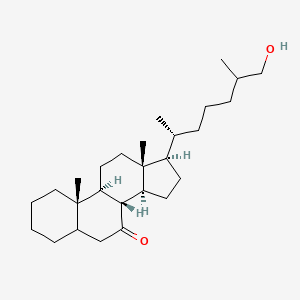
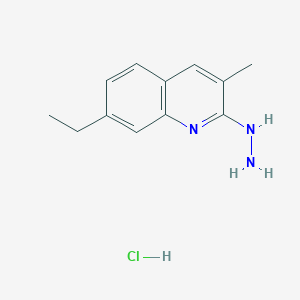
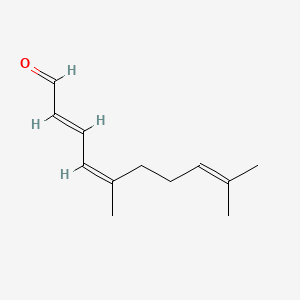

![1,2,3,3A,8,8A-Hexahydro-3A-methyl-8-(phenylmethyl)-pyrrolo[2,3-B]indole](/img/structure/B13757359.png)
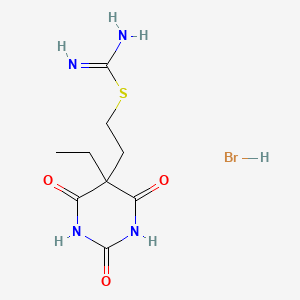

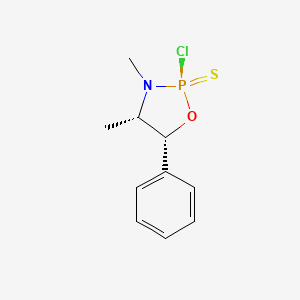
![2-[2-(1-Naphthylamino)ethoxy]ethanol](/img/structure/B13757377.png)
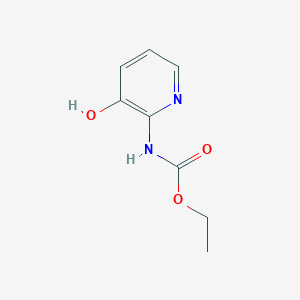

![(6-(Cyclopropylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13757410.png)

